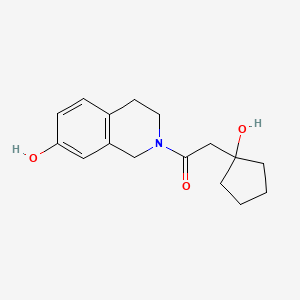
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide, also known as PNU-282987, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide acts as a selective agonist for α7 nAChRs, which are widely distributed in the central nervous system (CNS). It binds to the receptor and induces its activation, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and reduce inflammation in the CNS.
Biochemical and Physiological Effects:
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. It also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Moreover, it has been found to have antioxidant properties, which can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which makes it useful for studying the role of this receptor in various neurological disorders. It has also been shown to be stable and soluble in water, which makes it easy to handle in lab experiments. However, it has some limitations, such as its relatively short half-life and the need for high concentrations to induce its effects.
Zukünftige Richtungen
There are several future directions for the research on 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on the gut-brain axis, which has been implicated in various neurological disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more potent and selective agonists for α7 nAChRs.
Conclusion:
In conclusion, 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for α7 nAChRs and has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Although it has some limitations, it has several advantages for lab experiments and has promising future directions for research.
Synthesemethoden
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-pyridinemethanol with 5-ethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent coupling with 2-(dimethylamino) ethyl chloride hydrochloride. The final product is obtained after purification through crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Moreover, it has been found to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-6-7-16-14(9-12)15(11-21-16)17(20)19-10-13-5-3-4-8-18-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMOXUGNRPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)
